molecular formula C12H14N2 B2590695 (2S)-2-Quinolin-5-ylpropan-1-amine CAS No. 2248188-26-1

(2S)-2-Quinolin-5-ylpropan-1-amine

Cat. No. B2590695
CAS RN: 2248188-26-1
M. Wt: 186.258
InChI Key: CPOYAQVIKSUEJL-SECBINFHSA-N
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Description

(2S)-2-Quinolin-5-ylpropan-1-amine is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is also known as QPA and has been synthesized using various methods. The scientific community has shown great interest in QPA due to its unique mechanism of action and its potential to treat various diseases.

Mechanism Of Action

The mechanism of action of QPA is not fully understood. However, it has been proposed that QPA inhibits the activity of various enzymes involved in disease processes. QPA has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation. QPA has also been shown to inhibit the activity of iNOS, which is involved in the production of nitric oxide that causes inflammation. Additionally, QPA has been shown to inhibit the activity of HDAC, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
QPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. QPA has also been shown to reduce inflammation in various animal models. Additionally, QPA has been shown to have anti-viral properties and inhibit the replication of various viruses.

Advantages And Limitations For Lab Experiments

QPA has various advantages and limitations for lab experiments. One of the advantages of QPA is its potential therapeutic applications. QPA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, QPA has been shown to inhibit the activity of various enzymes involved in disease processes. However, one of the limitations of QPA is its potential toxicity. QPA has been shown to be toxic to certain cell lines at high concentrations.

Future Directions

There are various future directions for the research on QPA. One of the future directions is to investigate the potential therapeutic applications of QPA in various diseases such as cancer, inflammation, and viral infections. Additionally, future research could focus on the development of QPA derivatives that have improved pharmacokinetic and pharmacodynamic properties. Furthermore, future research could investigate the potential toxicity of QPA in various animal models.

Synthesis Methods

QPA can be synthesized using various methods. One of the most commonly used methods is the reductive amination of 2-aminobenzyl alcohol with 5-chloro-2-quinolinecarboxaldehyde. This method involves the reduction of the aldehyde group to an alcohol group using sodium borohydride and subsequent reaction with 2-aminobenzyl alcohol in the presence of a catalyst. The resulting product is then purified using chromatography.

Scientific Research Applications

QPA has been extensively researched for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. QPA has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and histone deacetylase (HDAC). These enzymes are involved in various disease processes such as cancer, inflammation, and viral infections.

properties

IUPAC Name

(2S)-2-quinolin-5-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(8-13)10-4-2-6-12-11(10)5-3-7-14-12/h2-7,9H,8,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOYAQVIKSUEJL-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Quinolin-5-ylpropan-1-amine

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